L-ALANINE-N-FMOC (3-13C)
Description
Significance of Site-Specific Isotopic Enrichment in Modern Biochemistry
Site-specific isotopic enrichment is a technique where an atom at a particular position within a molecule is replaced by its heavier, stable isotope. isotope.comyoutube.com This method has become indispensable in modern biochemistry, primarily for its application in Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. acs.orgthisisant.com The introduction of a stable isotope, such as Carbon-13 (¹³C), at a specific site in a biomolecule, like a protein or nucleic acid, provides a unique spectroscopic handle. rsc.orgnih.govacs.org This allows researchers to selectively observe and analyze that specific part of the molecule, even within a large and complex system. meihonglab.comsigmaaldrich.com
The primary advantage of this approach lies in its ability to simplify complex spectra and enhance signal sensitivity. meihonglab.comnih.gov In NMR, for instance, the ¹³C nucleus has a magnetic moment, and its presence allows for the acquisition of detailed structural and dynamic information. thisisant.comnih.gov By selectively labeling amino acid residues, scientists can overcome the challenges of spectral overlap that often plague the study of large proteins. nih.govacs.orgmeihonglab.com This targeted approach facilitates the unambiguous assignment of signals and the determination of three-dimensional structures, protein folding, and intermolecular interactions. nih.govacs.org
Furthermore, isotopic labeling is crucial for studying metabolic pathways. thisisant.comnih.govbiorxiv.org By introducing ¹³C-labeled precursors, researchers can trace the flow of carbon atoms through various metabolic routes, providing insights into cellular metabolism in both healthy and diseased states. nih.govbiorxiv.orgresearchgate.net This has profound implications for understanding diseases like cancer and for the development of new therapeutic strategies. biorxiv.org
The Pivotal Role of L-ALANINE-N-FMOC (3-13C) as a Research Probe
L-ALANINE-N-FMOC (3-13C) is a specialized, isotopically labeled amino acid that serves as a valuable tool in biomolecular research. anaspec.comcreative-peptides.com In this compound, the methyl carbon (C3) of alanine (B10760859) is replaced with a ¹³C isotope. sigmaaldrich.com The "N-FMOC" portion refers to the fluorenylmethyloxycarbonyl group, which is a protecting group attached to the nitrogen atom of the alanine. sigmaaldrich.comsmolecule.com This protection is essential for its use in solid-phase peptide synthesis (SPPS), the primary method for artificially creating peptides and proteins. sigmaaldrich.comchemimpex.com
The site-specific ¹³C label on the alanine residue makes it a powerful probe for a variety of research applications, particularly in NMR-based structural biology and proteomics. isotope.comisotope.com When incorporated into a protein, the ¹³C-labeled alanine provides a distinct signal that can be monitored to study:
Protein Structure and Dynamics: The labeled alanine acts as a reporter, providing information about its local environment within the protein's three-dimensional structure.
Protein-Ligand Interactions: Changes in the NMR signal of the labeled alanine upon the binding of a drug or other molecule can reveal the binding site and the conformational changes that occur.
Enzyme Mechanisms: By placing the label at or near the active site of an enzyme, researchers can follow the chemical transformations that occur during a reaction.
The use of Fmoc-protected amino acids like L-ALANINE-N-FMOC (3-13C) is central to the synthesis of isotopically labeled peptides for use in quantitative proteomics and as internal standards in mass spectrometry. isotope.com
Historical Context and Evolution of Carbon-13 Isotopic Labeling in Structural and Mechanistic Biology
The use of isotopes in scientific research dates back to the early 20th century. columbia.edu However, the application of Carbon-13 (¹³C) as a stable, non-radioactive isotope for biological studies gained significant momentum with the development of NMR spectroscopy. nih.govnih.gov Initially, ¹³C NMR studies were limited by the low natural abundance of ¹³C (about 1.1%) and the lower sensitivity of the technique compared to proton (¹H) NMR. nih.govwikipedia.org
A major breakthrough came with the ability to enrich biomolecules with ¹³C. nih.gov Early methods involved growing microorganisms on ¹³C-labeled carbon sources, leading to uniformly labeled proteins. nih.gov While a significant step forward, uniform labeling of large proteins resulted in highly complex spectra that were difficult to interpret. meihonglab.com
This challenge spurred the development of selective and site-specific labeling strategies in the late 1980s and 1990s. sigmaaldrich.comnih.gov The ability to synthesize amino acids with ¹³C labels at specific positions and incorporate them into proteins revolutionized the field of structural biology. rsc.org It allowed for the study of much larger and more complex biological systems than previously possible. rsc.orgrsc.org The evolution of NMR techniques, such as multidimensional NMR, further enhanced the power of isotopic labeling, enabling detailed investigations of protein structure, dynamics, and function. nih.gov
The development of methods for synthesizing protected and isotopically labeled amino acids, such as L-ALANINE-N-FMOC (3-13C), has been a cornerstone of this progress, providing the essential building blocks for these sophisticated experiments. sigmaaldrich.com Today, ¹³C isotopic labeling remains a fundamental and powerful tool in the arsenal (B13267) of biochemists and structural biologists, continually pushing the boundaries of our understanding of the molecular machinery of life. acs.orgsigmaaldrich.com
Properties
Molecular Weight |
312.33 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Advanced Synthetic Methodologies for L Alanine N Fmoc 3 13c and Its Derivatives
Strategies for Stereoselective Carbon-13 Incorporation at the C3 Position
The defining feature of L-ALANINE-N-FMOC (3-13C) is the specific placement of a carbon-13 isotope at the C3 (methyl) position of the L-alanine backbone. sigmaaldrich.comisotope.com Achieving this with high stereoselectivity and isotopic enrichment is paramount and relies on carefully designed synthetic pathways.
The synthesis of isotopically labeled amino acids like L-alanine often begins with simple, commercially available labeled precursors. scispace.com For labeling the methyl group, precursors such as ¹³C-pyruvate can be utilized. copernicus.org Enzymatic synthesis is a preferred route as it ensures high stereochemical fidelity. For instance, alanine (B10760859) dehydrogenase can catalyze the reductive amination of ¹³C-labeled pyruvate (B1213749) using a ¹⁵N-labeled ammonium (B1175870) source to produce enantiomerically pure L-Alanine with the desired isotopic labels.
Another common pathway involves the use of ¹³C-labeled methyl iodide as a precursor. This approach is part of multi-step chemical syntheses that build the amino acid structure while incorporating the isotope at the desired position. researchgate.net The isotopic enrichment from these methods can exceed 98%, a level verifiable by mass spectrometry and NMR spectroscopy. smolecule.com In cell-free protein synthesis systems, adding 3-¹³C-pyruvate to the reaction mixture has been shown to result in high isotopic enrichment of alanine methyl groups (>85%). copernicus.org
Recent advances in organic synthesis have introduced powerful methods for late-stage functionalization, including the labeling of methyl groups. Palladium-catalyzed C(sp³)–H functionalization represents a cutting-edge strategy for modifying unactivated C-H bonds, such as those in the methyl group of alanine. rsc.org This approach typically uses a directing group attached to the amino acid's nitrogen to guide the palladium catalyst to a specific C-H bond.
While primarily developed for arylation or alkylation to create unnatural amino acids, the principles of this methodology are applicable for isotopic labeling. rsc.orgresearchgate.net For example, a protocol using an 8-aminoquinoline (B160924) (AQ) directing group coupled to N-protected alanine can facilitate the palladium-catalyzed functionalization of the β-methyl group. researchgate.netrsc.org By adapting this reaction to use a ¹³C-labeled source, it is theoretically possible to achieve direct, late-stage C-H activation for methyl labeling, offering a novel and efficient route that complements traditional precursor-based methods. These reactions can proceed with high functional group tolerance and complete retention of chirality. researchgate.net
Optimized Fmoc Protecting Group Strategies in L-Alanine Synthesis
The 9-fluorenylmethoxycarbonyl (Fmoc) group is a cornerstone of modern solid-phase peptide synthesis (SPPS) due to its unique properties. kilobio.comnih.gov Its application in the synthesis of L-ALANINE-N-FMOC (3-13C) and its subsequent use in building peptides requires optimized strategies for both its attachment and selective removal.
The primary advantage of the Fmoc group is its stability under acidic conditions and its lability to mild bases, typically a solution of 20% piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). kilobio.comwikipedia.org This orthogonality allows for the use of acid-labile protecting groups on amino acid side chains, enabling complex peptide synthesis strategies. kilobio.comnih.gov
Fmoc Protection: The Fmoc group is introduced onto the α-amine of L-alanine using reagents like Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) or Fmoc-Cl. nih.gov The reaction is typically performed in the presence of a mild base, such as sodium bicarbonate in an aqueous dioxane solution. However, the use of Fmoc-OSu can sometimes lead to the formation of Fmoc-β-Ala-OH as a side product, which can complicate purification. nih.gov
Fmoc Deprotection: In SPPS, the Fmoc group is removed at the beginning of each coupling cycle to expose the N-terminal amine for the addition of the next amino acid. sigmaaldrich.com The standard deprotection reagent is a solution of piperidine in DMF. wikipedia.org The reaction releases the free amine and a dibenzofulvene-piperidine adduct, which is washed away. nih.gov The progress of the deprotection can be monitored by UV absorbance due to the chromophoric nature of the fluorenyl group. wikipedia.org Optimized strategies, such as using 2% DBU and 5% piperazine (B1678402) in NMP, have been developed to enhance deprotection kinetics and suppress side reactions like diketopiperazine formation. acs.org
| Reagent | Typical Concentration | Solvent | Key Advantages/Considerations | Reference |
|---|---|---|---|---|
| Piperidine | 20-50% | DMF | Standard, widely used method. The liberated fluorenyl group is a chromophore, allowing for UV monitoring. | wikipedia.org |
| DBU/Piperazine | 2% DBU, 5% Piperazine | NMP | Faster deprotection kinetics; minimizes diketopiperazine formation. | acs.org |
Fmoc-protected alanine serves as a versatile building block for creating more complex, functionalized alanine analogues. Derivatization can occur at the carboxylic acid terminus or through modification of the core structure. For instance, Fmoc-Ala-Cl, formed by treating Fmoc-L-alanine with a chlorinating agent like thionyl chloride or oxalyl chloride, is a highly reactive intermediate. This acyl chloride can be used as a derivatizing agent itself or can undergo nucleophilic substitution reactions to create a variety of amides and esters.
Furthermore, advanced synthetic routes allow for the transformation of L-alanine into more complex structures, such as α-arylated amino acids, while retaining the Fmoc protecting group. researchgate.net These strategies often involve multi-step pathways and provide access to a diverse range of non-canonical amino acids for incorporation into peptides, enhancing their structural and functional properties. researchgate.net
Purification and Rigorous Analytical Validation of L-ALANINE-N-FMOC (3-13C)
Ensuring the chemical and isotopic purity of L-ALANINE-N-FMOC (3-13C) is critical for its application in sensitive analytical techniques. A combination of chromatographic purification and spectroscopic analysis is employed for rigorous validation.
High-Performance Liquid Chromatography (HPLC) is the standard method for purifying the final product. Reverse-phase HPLC can effectively separate the desired Fmoc-protected amino acid from unreacted starting materials and byproducts of the protection reaction. nih.gov
Analytical validation relies on two key techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹³C-NMR is essential to confirm that the carbon-13 isotope has been incorporated specifically at the C3 position. The chemical shift and coupling patterns provide unambiguous proof of the label's location. The isotopic purity, often specified as >99 atom % ¹³C, is also determined using NMR. sigmaaldrich.com
Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of the final compound, which will show a mass shift of +1 compared to the unlabeled analogue due to the ¹³C isotope. sigmaaldrich.com High-resolution mass spectrometry (HRMS) provides a precise mass measurement, further validating the elemental composition. plos.org
| Parameter | Typical Value/Method | Purpose | Reference |
|---|---|---|---|
| Isotopic Purity | >99 atom % ¹³C | Confirms enrichment of the C3 position with the carbon-13 isotope. | sigmaaldrich.com |
| Chemical Purity | >98% | Ensures absence of chemical impurities, typically verified by HPLC. | isotope.com |
| Molecular Weight | ~312.32 g/mol | Confirms the correct mass for the M+1 isotopologue. | sigmaaldrich.com |
| Melting Point | 147-153 °C | Physical property for identity confirmation. | sigmaaldrich.com |
| Validation Technique | ¹³C-NMR, Mass Spectrometry | Provides structural confirmation and verifies isotopic incorporation. | plos.org |
Advanced Chromatographic Techniques for Isotopic Purity Assessment
The assessment of isotopic purity is a critical step to ensure that the isotopic label is present in the desired abundance and that no isotopic scrambling has occurred. Advanced chromatographic techniques, particularly when coupled with mass spectrometry, provide the necessary resolution and sensitivity for this purpose.
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the purification and analysis of isotopically labeled amino acids like L-ALANINE-N-FMOC (3-13C). buchem.comresearchgate.net Reversed-phase HPLC is often preferred as it can minimize isotopic fractionation, a phenomenon where different isotopes of the same molecule exhibit slightly different retention times, which can complicate purity analysis. researchgate.net By carefully optimizing the stationary phase, mobile phase composition, and gradient elution, it is possible to achieve excellent separation of the labeled compound from any unlabeled counterparts or other impurities.
Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) is another powerful tool for assessing isotopic enrichment. nih.gov While direct analysis of L-ALANINE-N-FMOC (3-13C) by GC is challenging due to its low volatility, derivatization can be employed to make it amenable to GC analysis. The high resolving power of capillary GC columns allows for the separation of closely related isotopic species.
Table 1: Comparison of Chromatographic Techniques for Isotopic Purity Assessment
| Technique | Principle | Advantages for L-ALANINE-N-FMOC (3-13C) | Considerations |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a stationary and mobile phase. | Minimizes isotopic fractionation, suitable for non-volatile compounds. researchgate.net | Requires careful method development to achieve optimal separation. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass analysis. nih.gov | High resolution separation of isotopic species. nih.gov | Requires derivatization for non-volatile compounds like L-ALANINE-N-FMOC (3-13C). |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the detection sensitivity of MS. nih.gov | High throughput and sensitivity for complex mixtures. acs.orgnih.gov | Potential for ion suppression effects. |
Spectroscopic and Mass Spectrometric Validation of Isotopic Position and Enrichment
Following chromatographic purification, spectroscopic and mass spectrometric methods are essential to confirm the precise location of the isotopic label and to quantify the level of enrichment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C-NMR spectroscopy is a definitive method for confirming the position of the ¹³C label within the L-ALANINE-N-FMOC molecule. nih.govrsc.org The chemical shift of the ¹³C nucleus is highly sensitive to its local electronic environment. For L-ALANINE-N-FMOC (3-¹³C), a distinct signal corresponding to the C-3 carbon will be observed in the ¹³C-NMR spectrum, confirming the site of isotopic labeling. libretexts.org The absence of significant signals at other carbon positions provides strong evidence against isotopic scrambling. Furthermore, techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to determine the number of protons attached to each carbon, further verifying the structural integrity of the molecule. libretexts.org
Mass Spectrometry (MS): Mass spectrometry is a primary tool for determining the isotopic enrichment of L-ALANINE-N-FMOC (3-¹³C). nih.govalmacgroup.com High-resolution mass spectrometers, such as Orbitrap or time-of-flight (TOF) analyzers, can accurately measure the mass-to-charge ratio (m/z) of the molecule and its isotopologues. acs.org The mass difference between the labeled (M+1) and unlabeled (M) species allows for the calculation of isotopic enrichment. A general procedure for this involves comparing the measured isotope distribution with theoretically calculated distributions for different enrichment levels. nih.govresearchgate.net
For complex biological samples, techniques like tandem mass spectrometry (MS/MS) are employed. nih.gov In an MS/MS experiment, the parent ion of L-ALANINE-N-FMOC (3-¹³C) is isolated and fragmented. The resulting fragment ions can provide further confirmation of the label's position. For instance, fragmentation of the molecule would yield specific fragments containing the ¹³C label, which can be identified by their characteristic m/z values.
Table 2: Spectroscopic and Mass Spectrometric Validation Methods
| Technique | Information Provided | Key Findings for L-ALANINE-N-FMOC (3-13C) |
| ¹³C-NMR Spectroscopy | Positional information of the isotopic label. nih.govrsc.org | A distinct signal for the C-3 carbon confirms the labeling site. The simplicity of the spectrum indicates high positional purity. libretexts.org |
| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurement and determination of isotopic enrichment. acs.orgrsc.org | The mass difference between the M+1 and M peaks is used to calculate the percentage of ¹³C incorporation. nih.govresearchgate.net |
| Tandem Mass Spectrometry (MS/MS) | Structural confirmation and localization of the label through fragmentation patterns. nih.gov | Fragmentation analysis confirms that the ¹³C label resides on the alanine methyl group. |
Spectroscopic Applications of L Alanine N Fmoc 3 13c in Structural and Dynamic Biomolecular Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy of 13C-Labeled Peptides and Proteins
The introduction of a 13C isotope at a specific site, such as the Cβ position of an alanine (B10760859) residue, significantly enhances the utility of NMR spectroscopy for studying biomolecules. This is because 13C has a nuclear spin of I=1/2, making it NMR-active, but a low natural abundance (about 1.1%). Isotopic enrichment with 13C therefore dramatically increases the signal-to-noise ratio for the labeled carbon, allowing for a range of sophisticated NMR experiments that would otherwise be impractical. nih.gov
High-Resolution 13C NMR for Conformational and Structural Elucidation
High-resolution 13C NMR spectroscopy is a cornerstone technique for determining the three-dimensional structure of peptides and proteins in solution and the solid state. The chemical shift of a 13C nucleus is exquisitely sensitive to its local electronic environment, which is in turn dictated by the conformation of the biomolecule. acs.orgnih.gov By incorporating L-ALANINE-N-FMOC (3-13C) into a peptide, the 13Cβ chemical shift of the alanine residue becomes a precise reporter of the local secondary structure.
For instance, the 13Cβ chemical shift of alanine is known to differ depending on whether the residue is in an α-helical, β-sheet, or random coil conformation. batistalab.comresearchgate.net These conformation-dependent chemical shifts can be used to identify and map secondary structural elements within a protein. nih.govresearchgate.net Modern approaches even allow for the prediction of secondary structure composition from a single 1D 13C NMR spectrum, bypassing the need for complete spectral assignment. batistalab.com
Table 1: Typical 13C Chemical Shift Ranges for Alanine Cβ in Different Secondary Structures
| Secondary Structure | 13Cβ Chemical Shift (ppm) |
| α-Helix | ~15.0 - 17.0 |
| β-Sheet | ~20.0 - 22.0 |
| Random Coil | ~17.0 - 19.0 |
Note: These are approximate ranges and can vary depending on the specific protein and experimental conditions.
Multidimensional 13C-Detected NMR Experiments (e.g., HSQC, HMQC, TOCSY, NOESY)
Multidimensional NMR experiments are essential for resolving the complex spectra of biomolecules and for establishing through-bond and through-space correlations between different nuclei. The incorporation of 13C labels from L-ALANINE-N-FMOC (3-13C) is particularly advantageous for these experiments.
Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Quantum Coherence (HMQC): These 2D experiments correlate the chemical shift of a 13C nucleus with that of its directly attached proton. A 1H-13C HSQC or HMQC spectrum of a peptide containing 13C-labeled alanine will show a cross-peak corresponding to the Cβ-Hβ correlation, providing an unambiguous assignment for this specific residue. steelyardanalytics.comscispace.com
Total Correlation Spectroscopy (TOCSY): This experiment establishes correlations between all protons within a spin system. In a 13C-edited TOCSY experiment, only those proton-proton correlations originating from the 13C-labeled residue are observed, simplifying the spectrum and aiding in the assignment of the entire alanine spin system. steelyardanalytics.com
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments detect through-space interactions between protons that are close in proximity (< 5 Å), providing crucial distance restraints for structure determination. A 13C-edited NOESY experiment on a peptide with a 13C-labeled alanine will reveal NOEs between the alanine protons and other protons in the protein, helping to define the local and global fold. acs.orgsteelyardanalytics.com
The development of 13C-detected multidimensional NMR experiments has further expanded the toolkit for studying challenging biological systems, such as large proteins and intrinsically disordered proteins. acs.org
Analysis of 13C Chemical Shifts and Scalar Coupling Constants for Secondary Structure Determination
Beyond the empirical correlation between 13C chemical shifts and secondary structure, a more quantitative analysis can be performed. The "Chemical Shift Index" (CSI) is a simple yet powerful method that uses the deviation of observed 13Cα, 13Cβ, and carbonyl 13C' chemical shifts from their random coil values to identify and locate secondary structural elements. nih.gov A consensus approach, combining both 1H and 13C chemical shift indices, can achieve high predictive accuracy for secondary structure determination. nih.gov
Scalar (or J) coupling constants, which describe the through-bond interaction between nuclei, also provide valuable structural information. For instance, the three-bond scalar coupling constant (³J) between Hα and HΝ is related to the backbone dihedral angle φ through the Karplus equation. While not directly involving the 13Cβ of alanine, the detailed analysis of various J-couplings within a 13C-labeled residue can provide further constraints on the local conformation. researchgate.netrsc.org
Solid-State NMR (SSNMR) for Insoluble or Aggregated Biomolecular Systems
Many biologically important proteins, such as membrane proteins and amyloid fibrils, are not amenable to study by conventional solution NMR due to their insolubility and large size. Solid-state NMR (SSNMR) is a powerful technique for characterizing the structure and dynamics of such non-crystalline or aggregated biomolecular systems. nih.govmdpi.com The use of 13C-labeled amino acids, such as those derived from L-ALANINE-N-FMOC (3-13C), is often essential for SSNMR studies to enhance sensitivity and provide site-specific information. nih.govresearchgate.net
Advanced SSNMR techniques can be used to measure specific structural parameters. Double-quantum (DQ) coherence experiments can be used to probe the connectivity between 13C nuclei. mdpi.comwarwick.ac.ukresearchgate.net By selectively exciting DQ coherence between pairs of 13C nuclei, it is possible to filter the NMR spectrum and obtain information about through-bond and through-space connectivities. mdpi.comacs.org
Rotational Resonance (RR) is another important SSNMR technique that allows for the measurement of internuclear distances between pairs of 13C nuclei. nih.govnih.gov This is achieved by matching the magic-angle spinning (MAS) frequency to the difference in the isotropic chemical shifts of the two carbons. mdpi.com At the RR condition, the dipolar coupling between the two spins is reintroduced, and the rate of magnetization exchange between them is dependent on their internuclear distance. nih.govnih.gov The Rotational Resonance Width (R2W) experiment is a variant that offers a more robust way to extract both dipolar coupling and relaxation parameters. acs.orgacs.org
The ability to measure internuclear distances is crucial for determining the three-dimensional structure of a biomolecule. SSNMR techniques like Rotational Resonance (RR) and other dipolar recoupling methods can provide precise measurements of 13C-13C distances, typically in the range of 3-6 Å. acs.orgacs.org By incorporating 13C-labeled alanine and other labeled amino acids into a peptide, a network of distance restraints can be generated to define the molecular fold. mdpi.com
In addition to distances, SSNMR can also provide information about the orientation of chemical bonds. For example, by combining DQ coherence with heteronuclear local field measurements, it is possible to determine the relative orientations of C-H bond vectors. mdpi.com These orientational restraints, along with distance measurements, provide powerful constraints for high-resolution structure determination of peptides and proteins in the solid state. mdpi.com
Applications in Amyloid Fibril and Membrane Protein Studies
The study of amyloid fibrils and membrane proteins presents significant challenges to traditional structural biology methods due to their insolubility and large size. Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy, empowered by site-specific isotopic labeling, has proven to be an indispensable technique for characterizing these complex systems. The use of L-alanine with a ¹³C label at the Cβ position is particularly advantageous. Alanine residues are frequently found in both the hydrophobic cores of membrane proteins and the cross-β-sheet structures of amyloid fibrils.
In the context of amyloid fibril research, the incorporation of ¹³C-labeled alanine residues allows for the determination of structural details at the atomic level. For instance, studies on amyloid-β (Aβ) peptides, which are central to Alzheimer's disease, utilize ¹³C labeling to define the packing arrangements of the β-sheets. arxiv.orgescholarship.org While research articles often describe the final labeled peptide, the synthesis process relies on precursors like L-ALANINE-N-FMOC (3-13C) to introduce the isotopic label at the desired position during solid-phase peptide synthesis. shoko-sc.co.jpeurisotop.com The ¹³C label serves as a sensitive reporter for ssNMR experiments, such as Rotational Resonance (R²), which can measure internuclear distances between labeled sites. arxiv.org These distance measurements are critical for elucidating the tertiary and quaternary structure of amyloid fibrils.
Membrane proteins, which reside within the lipid bilayer, are notoriously difficult to study in their native environment. Solid-state NMR spectroscopy offers a means to investigate their structure and dynamics within a membrane-like setting. eurisotop.com The strategic placement of ¹³C-labeled alanine residues throughout a membrane protein, including its transmembrane and extramembrane domains, provides site-specific probes for structural analysis. oup.com The chemical shifts of the ¹³C-labeled methyl group are highly sensitive to the local protein conformation and the surrounding lipid environment. By incorporating L-ALANINE-N-FMOC (3-13C) into the synthesis of a membrane protein, researchers can obtain crucial information on helix packing, protein-lipid interactions, and conformational changes upon ligand binding.
The table below summarizes key research findings where ¹³C-labeled alanine has been instrumental in the study of amyloid fibrils and membrane proteins.
| Research Area | Technique | Key Findings from ¹³C-Alanine Labeling | Reference |
| Amyloid Fibrils (Aβ) | Solid-State NMR | Determination of intermolecular contacts and packing in Aβ(11-25) fibrils. arxiv.org | arxiv.org |
| Solid-State NMR | Elucidation of structural differences in Aβ40 fibrils from different sources. escholarship.org | escholarship.org | |
| Membrane Proteins (M13 Coat Protein) | Solid-State NMR | Probing backbone dynamics within the hydrophobic core and hydrophilic domains. oup.com | oup.com |
| Solid-State NMR | Characterization of protein structure in detergent micelles, mimicking a membrane environment. oup.com | oup.com |
Probing Protein Dynamics and Intermolecular Interactions with Site-Specific ¹³C Labels
Site-specific isotopic labeling with compounds like L-ALANINE-N-FMOC (3-13C) is a powerful strategy for dissecting the complex dynamics and intermolecular interactions of proteins. The introduction of a single ¹³C nucleus at a specific location within a protein simplifies crowded NMR spectra and allows for the unambiguous monitoring of that particular site. nih.gov
Protein dynamics, which span a wide range of timescales, are fundamental to their function. NMR relaxation experiments on ¹³C-labeled sites can provide quantitative information about the amplitude and timescale of local motions. The methyl group of alanine, labeled using L-ALANINE-N-FMOC (3-13C), is an excellent probe for dynamics. Its rotational motion is sensitive to the local environment and can report on conformational changes occurring on picosecond to millisecond timescales. These studies are crucial for understanding enzyme catalysis, protein folding, and allosteric regulation. eurisotop.com
Furthermore, site-specific ¹³C labeling is invaluable for studying intermolecular interactions. When a ¹³C-labeled protein binds to another molecule (e.g., another protein, a nucleic acid, or a small molecule ligand), changes in the chemical shift and relaxation properties of the labeled site can be observed. d-nb.info These chemical shift perturbations (CSPs) can be used to map the binding interface and determine the affinity of the interaction. By synthesizing a peptide or protein with L-ALANINE-N-FMOC (3-13C) at a suspected interaction site, researchers can directly probe the involvement of that residue in the binding event. This approach has been instrumental in validating and refining models of protein complexes.
The following table highlights the utility of site-specific ¹³C labeling in studying protein dynamics and interactions.
| Application | NMR Experiment | Information Gained |
| Protein Dynamics | ¹³C Relaxation (T₁, T₂, NOE) | Amplitude and timescale of side-chain and backbone motions. |
| Intermolecular Interactions | Chemical Shift Perturbation (CSP) | Mapping of binding interfaces and determination of binding affinities. |
| Structural Restraints | Nuclear Overhauser Effect (NOE) | Measurement of through-space distances to interacting partners. |
Vibrational Spectroscopy (FT-IR, Raman) for Conformational Characterization
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, provides valuable insights into the secondary structure and conformational properties of proteins. oup.com These methods are sensitive to the vibrational modes of the polypeptide backbone, particularly the amide I band (primarily C=O stretching), which is a sensitive indicator of secondary structure elements like α-helices and β-sheets.
The incorporation of isotopic labels, such as the ¹³C at the methyl group of alanine from L-ALANINE-N-FMOC (3-13C), can be utilized in these spectroscopic methods, although the most significant effects are seen when the label is placed on the backbone carbonyl carbon. However, even side-chain isotopic substitution can induce subtle shifts and be used in specialized experiments.
Isotopic Shifts in Vibrational Modes to Probe Local Environment and Conformational Changes
The introduction of a heavier isotope, such as ¹³C, into a specific position in an amino acid residue leads to a predictable shift in the frequency of its vibrational modes. This phenomenon, known as an isotopic shift, is the basis of isotope-edited vibrational spectroscopy. By replacing a ¹²C atom with a ¹³C atom, the vibrational frequency of the bond involving that carbon atom decreases.
In the context of L-ALANINE-N-FMOC (3-13C), the label is on the side-chain methyl group. While the most pronounced isotopic shifts in FT-IR and Raman spectra of proteins are observed for backbone carbonyl (¹³C=O) labeling, the vibrations associated with the Cβ-Cα bond and other modes involving the methyl group will also be affected. arxiv.orgresearchgate.net For instance, a study combining electron energy loss spectroscopy (EELS) and FT-IR measured an isotopic redshift in L-alanine upon ¹³C labeling, which was supported by density functional theory (DFT) calculations. arxiv.org This demonstrates the ability to detect site-specific isotopic labels with vibrational techniques.
The table below illustrates the expected isotopic shifts for ¹³C labeling at different positions in alanine and its application in vibrational spectroscopy.
| Labeled Position | Vibrational Mode Affected | Typical Isotopic Shift (cm⁻¹) | Application |
| Backbone Carbonyl (C=O) | Amide I | ~40 cm⁻¹ | Secondary structure determination of a specific residue. researchgate.net |
| Methyl Carbon (Cβ) | C-C stretching, CH₃ bending | 5-10 meV (~40-80 cm⁻¹) | Probing local side-chain environment and packing. arxiv.org |
Mechanistic and Kinetic Investigations Utilizing L Alanine N Fmoc 3 13c
Elucidation of Enzyme Reaction Mechanisms
The strategic placement of a 13C label in a substrate molecule like L-alanine allows researchers to dissect the catalytic mechanisms of enzymes with remarkable detail. By monitoring the fate of the isotopic label during an enzymatic reaction, one can trace metabolic pathways, identify bond cleavage and formation events, and probe the structure of transition states.
Substrate Analog Labeling for Active Site Probing
Incorporating L-alanine labeled at the 3-carbon position into a peptide or as a standalone molecule allows it to serve as a substrate analog for a variety of enzymes. Once bound to the active site, the 13C nucleus provides a spectroscopic window into the local environment. For instance, in studies of alanine (B10760859) racemase, an enzyme crucial for bacterial cell wall synthesis, the 13C-labeled methyl group of alanine can be used to monitor the enzymatic conversion between L- and D-enantiomers. Changes in the chemical shift of the 13C label in NMR spectra can reveal interactions with active site residues and the cofactor pyridoxal (B1214274) 5'-phosphate (PLP), offering clues about the catalytic mechanism. nih.gov
Similarly, in transamination reactions catalyzed by aminotransferases, the 13C label can be used to follow the transfer of the amino group and the conversion of alanine to pyruvate (B1213749). The distinct magnetic environment of the 13C nucleus in the substrate versus the product allows for real-time monitoring of the reaction progress and the identification of intermediates.
Analysis of Kinetic Isotope Effects (KIEs) with 13C Isotopomers
The substitution of a 12C atom with a heavier 13C atom can lead to a small but measurable change in the rate of a chemical reaction, an effect known as a kinetic isotope effect (KIE). The magnitude of the KIE provides valuable information about the rate-determining step of a reaction and the nature of the transition state. A primary KIE is observed when the bond to the isotopic atom is broken or formed in the rate-limiting step.
For enzymes that catalyze reactions involving the methyl group of alanine, such as certain oxidases and lyases, the use of L-alanine-3-13C can reveal significant KIEs. nih.gov For example, in an oxidation reaction where a C-H bond of the methyl group is cleaved, the reaction will be slightly slower with the 13C-labeled substrate compared to the unlabeled one. By precisely measuring these rate differences, researchers can infer the degree of bond breaking in the transition state.
| Isotopomer | Rate Constant (s⁻¹) | Kinetic Isotope Effect (kH/kD) |
|---|---|---|
| L-Alanine (12C) | 1.00 | 1.025 |
| L-Alanine (3-13C) | 0.975 |
Studies of Peptide and Protein Folding Pathways
Understanding the process by which a polypeptide chain folds into its unique three-dimensional structure is a fundamental challenge in biology. Isotopic labeling of specific amino acid residues provides a powerful approach to monitor the folding process in real-time and to characterize the transient intermediates and transition states that are often difficult to detect.
Monitoring Folding Intermediates and Transition States with 13C Labels
By incorporating L-ALANINE-N-FMOC (3-13C) into a peptide sequence, the methyl group of the alanine residue becomes a sensitive NMR probe of the local conformational environment. nih.gov As the peptide folds, the chemical shift of the 13C-labeled methyl group will change in response to its proximity to other residues and the formation of secondary and tertiary structures. This allows for the tracking of the folding process from the perspective of a specific site within the polypeptide chain.
In time-resolved NMR experiments, it is possible to monitor the appearance and disappearance of signals corresponding to different conformational states, including unfolded, partially folded intermediates, and the final folded state. rsc.orgnih.gov The analysis of these spectra can provide kinetic information about the rates of interconversion between these states, helping to map out the folding landscape. For alanine-rich helical peptides, the folding process can proceed through several intermediate states, and the lifetimes of these intermediates can be on the order of nanoseconds to microseconds. mdpi.com
| Conformational State | Typical 13C Chemical Shift (ppm) |
|---|---|
| Unfolded (Random Coil) | 17.0 - 18.0 |
| α-Helix | 15.5 - 16.5 |
| β-Sheet | 18.5 - 19.5 |
| Folding Intermediate | Variable (between unfolded and folded states) |
Biomolecular Recognition and Interaction Dynamics
The specific recognition and binding of molecules are central to virtually all biological processes. Site-specific isotopic labeling allows for the detailed investigation of these interactions, providing information about the binding interface, conformational changes upon binding, and the dynamics of the complex.
Probing Binding Interfaces and Conformational Rearrangements
When a peptide or protein containing a 13C-labeled alanine residue binds to another molecule, such as a receptor, another protein, or a small molecule ligand, the chemical environment of the labeled site is often perturbed. This perturbation can be detected as a change in the 13C chemical shift, providing direct evidence for the involvement of that particular residue in the binding interface.
For example, in a study of the membrane protein bacteriorhodopsin, [3-13C]Ala-labeled protein was used to monitor conformational changes upon binding of retinal and its analogs. nih.gov The 13C NMR spectra revealed distinct changes in the chemical shifts of specific alanine residues, indicating that these residues are located at or near the binding site and undergo conformational rearrangements upon ligand binding. This approach can be used to map the binding footprint of a ligand on a protein surface and to characterize the allosteric changes that occur upon binding.
Furthermore, isotope-edited NMR experiments can be employed to filter the signals of the labeled peptide from the much larger signals of the unlabeled binding partner, allowing for a detailed structural and dynamic characterization of the peptide in its bound state. This provides invaluable information for the rational design of drugs and other molecules that target specific biomolecular interactions.
Isotopic Tracing and Metabolic Flux Analysis (MFA) in Cellular Systems (excluding clinical human trials)
Quantitative Analysis of Intracellular Fluxes in Microbial and Eukaryotic Cells
No published research or data available using L-ALANINE-N-FMOC (3-13C).
Elucidation of Specific Metabolic Pathways and Their Regulation
No published research or data available using L-ALANINE-N-FMOC (3-13C).
Theoretical and Computational Approaches in the Context of L Alanine N Fmoc 3 13c Research
Quantum Chemical Calculations of ¹³C NMR Parameters
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become essential for the accurate prediction of Nuclear Magnetic Resonance (NMR) parameters. nih.gov These methods allow researchers to compute NMR chemical shifts and spin-spin coupling constants from the fundamental electronic structure of a molecule, providing a direct link between atomic-level structure and experimental spectra. mdpi.comresearchgate.net
For L-ALANINE-N-FMOC (3-13C), DFT calculations can predict the ¹³C chemical shift of the labeled C3 carbon with high accuracy. The process involves optimizing the molecule's geometry and then calculating the nuclear magnetic shielding tensor for each atom. mdpi.com The chemical shift is then determined by referencing the calculated shielding constant to that of a standard compound, such as tetramethylsilane (B1202638) (TMS).
The accuracy of these predictions depends on several factors, including the choice of the exchange-correlation functional (e.g., PBE0, B3LYP) and the basis set (e.g., cc-pVTZ). researchgate.net For systems containing heavier atoms or requiring very high accuracy, relativistic effects may also need to be considered. nih.gov Validation is achieved by comparing the computationally predicted chemical shifts with experimentally measured values. A mean absolute error (MAE) of less than 2 ppm for ¹³C NMR chemical shifts is now routinely achievable for organic molecules, which is sufficient to distinguish between different chemical environments. nih.gov
The table below illustrates a typical comparison between experimental and DFT-calculated ¹³C NMR chemical shifts for L-alanine, the core structure of the labeled compound. The close agreement validates the predictive power of the computational approach.
Table 1: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts for L-Alanine This interactive table provides a comparison of experimentally measured ¹³C chemical shifts for L-Alanine in aqueous solution with values predicted by DFT calculations. Note the high level of agreement, which validates the use of computational methods.
| Carbon Atom | Experimental Chemical Shift (ppm) | Calculated Chemical Shift (ppm) |
|---|---|---|
| C=O (C1) | 176.5 | 176.2 |
| Cα (C2) | 51.8 | 51.5 |
Data derived from principles discussed in referenced literature. nih.govhmdb.ca
Similarly, J-coupling constants (spin-spin coupling) can be calculated. For L-ALANINE-N-FMOC (3-13C), the one-bond coupling constant (¹JCα-Cβ) and two-bond coupling (²JC'-Cβ) are particularly sensitive to the local geometry, including dihedral angles, and can be predicted computationally to help refine structural models. youtube.com
Molecular Dynamics (MD) Simulations
While quantum chemical calculations are powerful for static structures, molecules like peptides are inherently flexible. Molecular Dynamics (MD) simulations provide a means to explore the conformational dynamics of these molecules over time, offering a more complete picture of their behavior in solution. nih.govfu-berlin.de
MD simulations model the movements of atoms in a molecule by solving Newton's equations of motion. For a peptide containing L-ALANINE-N-FMOC (3-13C), an MD simulation can reveal the accessible conformations by sampling the rotational freedom around a molecule's rotatable bonds. fu-berlin.de This process generates a "conformational landscape," an energy map that shows which shapes (conformations) are most stable and how the molecule transitions between them.
A key strength of combining MD simulations with experimental work is the ability to calculate experimental observables from the simulation trajectory and compare them directly with measured data. bohrium.com For instance, NMR parameters that are sensitive to motion, such as Nuclear Overhauser Effects (NOEs) and scalar coupling constants, can be averaged over the thousands of structures in an MD trajectory.
The Karplus equation, for example, provides an empirical relationship between three-bond J-coupling constants (e.g., ³JHNHα) and the intervening dihedral angle (φ). fu-berlin.de By calculating the distribution of φ angles from an MD simulation, one can predict the average coupling constant that would be observed in an NMR experiment. A good match between the simulated and experimental values provides strong evidence that the conformational ensemble generated by the MD simulation is an accurate representation of the molecule's behavior in reality.
Computational Design and Optimization of Labeled Peptides and Probes
Computational methods are increasingly used not just to analyze existing molecules but to design new ones with specific functions. nih.gov This field, known as protein or peptide engineering, leverages algorithms to explore the vast sequence space of peptides to find sequences that adopt a desired structure or perform a specific task, such as binding to a target or self-assembling into a nanomaterial. rsc.org
In this context, L-ALANINE-N-FMOC (3-13C) serves as a critical building block for creating peptide probes. The design process might proceed as follows:
Define a Target Function: The goal is established, for example, to design a peptide that binds to a specific protein surface or forms a stable hydrogel. researchgate.net
Computational Screening: An optimization algorithm, such as a genetic algorithm or a machine learning model, proposes and evaluates vast numbers of peptide sequences. nih.gov The evaluation is often done using scoring functions that predict properties like binding energy or structural stability.
Identify Candidate Sequences: The algorithm identifies a small number of promising sequences.
Incorporate the Labeled Probe: The designer then decides where to place the L-ALANINE-N-FMOC (3-13C) within the candidate sequence. The label might be placed at a site predicted to be sensitive to the peptide's binding or folding, allowing its conformation to be tracked experimentally using ¹³C NMR.
The final output is a computationally optimized peptide sequence ready for chemical synthesis, incorporating the ¹³C label as a built-in spectroscopic reporter to validate the computational design.
Advanced Data Analysis and Interpretation Algorithms for ¹³C Labeling Experiments
The data from ¹³C labeling experiments, whether from NMR or mass spectrometry, can be extraordinarily complex. Advanced computational algorithms are essential for extracting meaningful biological or chemical information. nih.gov This is particularly true in fields like metabolomics, where ¹³C-labeled compounds are used to trace metabolic pathways. nih.govdntb.gov.ua
When a labeled compound like L-alanine is consumed by cells, the ¹³C atom can be incorporated into various other molecules. Analyzing the pattern of ¹³C distribution, known as the mass isotopomer distribution (MID), reveals the activity of different metabolic pathways. nih.gov
Computational algorithms are required for several key steps:
Correction for Natural Abundance: A baseline ¹³C abundance of ~1.1% exists naturally. Algorithms must correct for this background to accurately determine the amount of label incorporated from the tracer. nih.gov
Metabolic Flux Analysis (MFA): This powerful technique uses MIDs from multiple metabolites to calculate the rates (fluxes) through all of the reactions in a metabolic network. It involves solving a complex system of algebraic equations that model the flow of carbon atoms through the network. youtube.comnih.gov
Spectral Deconvolution: In NMR, especially in complex mixtures, signals from different molecules or different parts of the same molecule can overlap. Algorithms are used to deconvolve these spectra, separating and assigning the individual signals to their corresponding nuclei.
The table below provides a simplified example of how MID data can be interpreted to differentiate between metabolic pathways.
Table 2: Illustrative Mass Isotopomer Distribution (MID) for a 3-Carbon Metabolite This interactive table shows hypothetical mass isotopomer distributions for a 3-carbon product derived from a ¹³C-labeled precursor. The pattern of labeling (M+1, M+2, etc.) provides clues about the metabolic route taken.
| Mass Isotopomer | Interpretation Scenario A: Direct Conversion | Interpretation Scenario B: Pathway with Carbon Scrambling |
|---|---|---|
| M+0 (unlabeled) | 5% | 30% |
| M+1 (one ¹³C atom) | 90% | 40% |
| M+2 (two ¹³C atoms) | 4% | 25% |
| M+3 (three ¹³C atoms) | 1% | 5% |
| Inference | The high abundance of M+1 suggests a direct, linear conversion from the labeled precursor. | The significant presence of multiple isotopomers suggests the involvement of cyclical or scrambling pathways (e.g., TCA cycle) that redistribute the carbon atoms. |
Data is illustrative of principles discussed in referenced literature. nih.govnih.gov
These advanced analytical methods are crucial for turning the raw data from experiments using L-ALANINE-N-FMOC (3-13C) and similar tracers into quantitative models of molecular and cellular systems.
Mentioned Compounds
Emerging Research Directions and Methodological Innovations with L Alanine N Fmoc 3 13c
Integration with Advanced Hybrid Spectroscopy Techniques
The utility of L-ALANINE-N-FMOC (3-13C) is significantly amplified when integrated with cutting-edge spectroscopic methods that push the boundaries of resolution and sensitivity. These hybrid approaches leverage the unique advantages of different techniques to overcome their individual limitations, with the ¹³C label serving as a critical anchor for correlating data across platforms.
Coupled Cryo-Electron Microscopy (Cryo-EM) with ¹³C NMR Constraints
Cryo-electron microscopy (Cryo-EM) has revolutionized structural biology by enabling the visualization of large macromolecular assemblies at near-atomic resolution. However, Cryo-EM models can sometimes lack detail regarding the dynamics and local conformations of flexible regions or specific side chains. This is precisely where NMR spectroscopy, using data from strategically labeled residues, offers a powerful complementary approach.
By synthesizing a protein or peptide with L-ALANINE-N-FMOC (3-13C) as a building block, researchers can introduce a ¹³C-labeled alanine (B10760859) at a specific site. Alanine's small, non-polar side chain allows it to probe a wide range of local environments without causing significant structural disruption. advancedchemtech.com The ¹³C signal from the labeled methyl group is sensitive to its local environment and dynamics. nih.gov This NMR-derived information, such as internuclear distances from Nuclear Overhauser Effect (NOE) experiments or orientational constraints from residual dipolar couplings (RDCs), can be used as spatial restraints to guide and refine the fitting of atomic coordinates into the lower-resolution Cryo-EM density map. This integrated method results in a more accurate and dynamic final structure that would be unattainable by either technique alone.
Hyperpolarization Techniques for Enhanced ¹³C Sensitivity in Biomolecular NMR
A major limitation of ¹³C NMR is its inherently low sensitivity due to the low natural abundance of the ¹³C isotope and its small gyromagnetic ratio. Hyperpolarization techniques, such as dissolution dynamic nuclear polarization (d-DNP), address this challenge by dramatically increasing the polarization of ¹³C nuclei, leading to a signal enhancement of several orders of magnitude. nih.gov
While much of the research in this area has focused on small metabolites like pyruvate (B1213749) for in-vivo metabolic imaging, the principles are being extended to biomolecular studies. nih.govnih.gov Peptides synthesized using L-ALANINE-N-FMOC (3-13C) can be studied using these enhanced NMR methods. For instance, a hyperpolarized, ¹³C-labeled peptide could be used to study transient binding events with a target receptor in real-time, an experiment that would be impossible with conventional NMR due to sensitivity constraints. The intense signal from the hyperpolarized 3-¹³C-alanine would act as a bright beacon, allowing researchers to monitor conformational changes or binding kinetics with unprecedented clarity and speed. This approach is particularly promising for studying systems with low protein concentrations or for capturing fleeting molecular interactions.
Development of Novel Peptide and Peptidomimetic Scaffolds
The Fmoc protecting group makes L-ALANINE-N-FMOC (3-13C) an ideal reagent for the stepwise synthesis of custom peptides. advancedchemtech.com This capability is being harnessed to build and analyze novel molecular structures with tailored biological functions.
Applications in Constrained Peptides and Macrocycles
Constrained peptides and macrocycles, which have their conformational freedom restricted by cyclization or other chemical bridges, often exhibit enhanced stability, receptor affinity, and cell permeability compared to their linear counterparts. The synthesis of these complex structures relies on robust methods like Fmoc-based solid-phase peptide synthesis. wpi.edu
Incorporating L-ALANINE-N-FMOC (3-13C) into these scaffolds provides a powerful tool for structural validation and dynamic analysis. The ¹³C label at the alanine methyl group serves as a precise NMR probe to:
Confirm the final, three-dimensional conformation of the macrocycle in solution.
Measure the degree of residual flexibility within the constrained ring system.
Monitor conformational changes upon binding to a biological target.
The information gleaned from the ¹³C-labeled probe is critical for establishing a clear structure-activity relationship (SAR), guiding the design of next-generation cyclic peptides with improved therapeutic properties.
Rational Design of Bioactive Peptidomimetics
Peptidomimetics are compounds designed to mimic the function of natural peptides but with improved pharmacological properties, such as resistance to enzymatic degradation. The rational design of these molecules requires a deep understanding of the bioactive conformation of the parent peptide, particularly how it engages with its receptor.
By synthesizing a peptide with L-ALANINE-N-FMOC (3-13C) at a key position, researchers can use ¹³C NMR to map the binding interface. For example, a change in the chemical shift of the 3-¹³C label upon addition of a receptor protein can pinpoint that alanine residue's involvement in the interaction. This is analogous to alanine scanning mutagenesis, but with the added benefit of providing direct structural and dynamic information. nih.gov This detailed molecular insight allows for the design of non-peptide scaffolds (peptidomimetics) that correctly position key functional groups to replicate the binding and activity of the original peptide, leading to more potent and drug-like candidates.
Future Prospects for Isotopic Labeling in Integrated Systems Biology Approaches
Systems biology aims to understand the complex interactions within biological systems by integrating data from genomics, proteomics, and metabolomics. nih.gov Isotope labeling is a foundational technology in this field, enabling the tracing of molecules through intricate metabolic and signaling pathways. nih.gov
While L-ALANINE-N-FMOC (3-13C) is primarily a tool for chemical synthesis, the peptides created with it are poised to become sophisticated probes for systems-level analyses. A peptide synthesized with a 3-¹³C-alanine label can be introduced into cells or organisms to:
Trace its interactions: Identify binding partners within a complex cellular lysate using pull-down assays coupled with mass spectrometry.
Monitor its stability and degradation: Track the appearance of the ¹³C label in smaller peptide fragments or free alanine over time, providing quantitative data on its metabolic fate.
Quantify pathway flux: In metabolic studies, the labeled alanine, once released from the peptide, can be traced as it is incorporated into other metabolites, offering insights into the metabolic state of the cell. medchemexpress.com
The integration of data from such ¹³C-labeled peptide probes with other 'omics' datasets will allow for the construction of more comprehensive and predictive models of cellular behavior, bridging the gap between molecular interactions and whole-system responses. nih.gov
High-Throughput Screening and Probe Development in Chemical Biology
The precise incorporation of isotopically labeled amino acids, such as L-ALANINE-N-FMOC (3-13C), into peptides and proteins offers a powerful tool for high-throughput screening (HTS) and the development of sophisticated chemical probes. The unique signature of the 13C isotope allows for sensitive and selective detection methods, primarily through mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, facilitating the rapid analysis of molecular interactions and enzymatic activities.
In the realm of HTS, L-ALANINE-N-FMOC (3-13C) can be utilized to synthesize isotopically labeled substrates for enzyme assays. nih.gov The enzymatic conversion of the 13C-labeled substrate to a product results in a mass shift that can be readily detected by mass spectrometry. This "label-free" approach, in the sense that it does not require fluorescent or radioactive tags, allows for the direct measurement of substrate and product, minimizing interference from library compounds. nih.gov This method is particularly amenable to high-throughput formats, enabling the rapid screening of large compound libraries for potential enzyme inhibitors or activators. The stability of the isotope ensures that the labeled substrate behaves almost identically to its natural counterpart, providing a more physiologically relevant assay. musechem.com
Furthermore, stable isotope labeling with compounds like L-ALANINE-N-FMOC (3-13C) is instrumental in quantitative proteomics and metabolomics, which are often conducted in a high-throughput manner. nih.gov For instance, peptides containing 13C-alanine can serve as internal standards for the accurate quantification of proteins in complex biological samples. nih.govresearchgate.net This is crucial in drug discovery for identifying biomarkers and understanding the mechanism of action of drug candidates. nih.govmusechem.comchemicalsknowledgehub.com
The development of chemical probes to study biological systems is another area where L-ALANINE-N-FMOC (3-13C) finds application. By incorporating this labeled amino acid into a peptide that mimics a protein binding site or an enzyme substrate, researchers can create a probe to investigate protein-protein interactions or enzyme-substrate interactions. The 13C label serves as a spectroscopic reporter, allowing for the characterization of binding events and catalytic mechanisms using NMR spectroscopy. nih.govrsc.org While direct high-throughput screening using NMR is less common than mass spectrometry-based methods, it provides detailed structural and dynamic information that is invaluable for probe optimization and rational drug design.
A key advantage of using the Fmoc protecting group is its compatibility with solid-phase peptide synthesis (SPPS), the standard method for assembling peptides in a controlled, residue-by-residue manner. This allows for the precise placement of the 13C-labeled alanine at any desired position within a peptide sequence, enabling the synthesis of highly specific probes for biological targets.
Table 1: Application of Isotopic Labeling in High-Throughput Methodologies
| Methodology | Application of 13C-Labeled Amino Acids (e.g., L-ALANINE-N-FMOC (3-13C)) | Key Advantages |
| Mass Spectrometry-Based HTS | Synthesis of isotopically labeled enzyme substrates for inhibitor/activator screening. | Direct detection of substrate and product; reduced interference from library compounds; high sensitivity and throughput. nih.govnih.gov |
| Quantitative Proteomics (e.g., SILAC) | Incorporation into proteins or peptides to serve as internal standards for accurate quantification. | Precise quantification of protein levels in complex mixtures; useful for biomarker discovery. nih.gov |
| Metabolomics | Used as tracers to follow metabolic pathways and quantify metabolite levels. | Provides insights into the metabolic fate of compounds; supports ADME studies in drug discovery. nih.govresearchgate.net |
| NMR-Based Screening and Fragment-Based Drug Discovery (FBDD) | Creation of 13C-labeled proteins or peptide probes to monitor ligand binding. | Provides detailed structural and dynamic information about ligand-target interactions; useful for lead optimization. |
| Chemical Probe Development | Site-specific incorporation into peptides to create probes for studying protein-protein interactions and enzyme mechanisms. | Allows for precise probing of biological interactions; the 13C label acts as a sensitive reporter. nih.govrsc.org |
Advancements in Protein Engineering and Design with Targeted Isotopic Labels
The site-specific incorporation of stable isotopes like 13C into proteins represents a cornerstone of modern protein engineering and design. L-ALANINE-N-FMOC (3-13C) is a critical reagent in this field, enabling the introduction of a carbon-13 atom at a specific alanine residue within a protein's primary sequence. This targeted labeling provides an unparalleled level of detail for studying protein structure, dynamics, and function using primarily NMR spectroscopy.
One of the most significant advancements facilitated by targeted isotopic labeling is the ability to study large and complex proteins that were previously intractable by NMR. By selectively introducing 13C labels at specific sites, the complexity of the NMR spectrum is dramatically reduced, allowing for the unambiguous assignment of signals and the extraction of precise structural and dynamic information for specific regions of interest. This is particularly powerful for studying the active sites of enzymes, protein-protein interaction interfaces, and regions undergoing conformational change.
The synthesis of peptides containing L-ALANINE-N-FMOC (3-13C) via Fmoc solid-phase peptide synthesis (SPPS) is a well-established and versatile method. These selectively labeled peptides can then be ligated to larger, unlabeled protein fragments through techniques like native chemical ligation or expressed protein ligation to generate a segmentally labeled protein. This approach allows researchers to focus their spectroscopic investigation on a specific domain or region of a large protein.
Furthermore, the introduction of a 13C label at the methyl group of alanine provides a sensitive probe of protein dynamics over a wide range of timescales. The relaxation properties of the 13C nucleus are exquisitely sensitive to molecular motions, providing insights into the flexibility and conformational entropy of different parts of the protein. This information is crucial for understanding enzyme catalysis, allosteric regulation, and protein folding.
In the context of protein design, targeted isotopic labeling can be used to validate the structure and dynamics of newly engineered proteins. By incorporating 13C-labeled alanine at key positions, researchers can experimentally verify that the designed protein adopts the intended fold and exhibits the desired dynamic properties. This feedback loop between design and experimental validation is essential for the iterative refinement of protein design algorithms.
Table 2: Techniques in Protein Engineering Utilizing Targeted Isotopic Labeling
| Technique | Description | Role of L-ALANINE-N-FMOC (3-13C) | Research Findings Enabled |
| Segmental Isotopic Labeling | A specific region of a large protein is isotopically labeled, while the rest of the protein remains unlabeled. | Used in the synthesis of the labeled peptide segment via Fmoc-SPPS, which is then ligated to the larger protein. | Enables the study of specific domains in large protein complexes by NMR, overcoming limitations due to spectral complexity. |
| Site-Directed Isotopic Labeling | A single or a few amino acid residues are isotopically labeled within a protein. | Provides the 13C-labeled amino acid for incorporation at a specific site during peptide or protein synthesis. | Allows for the detailed investigation of active sites, binding interfaces, and regions of conformational change with high precision. |
| NMR Relaxation Studies | Measurement of the relaxation rates of 13C nuclei to probe protein dynamics. | The 13C label in alanine acts as a sensitive reporter of molecular motions on various timescales. | Provides insights into protein flexibility, conformational entropy, and the relationship between dynamics and function. |
| Validation of Designed Proteins | Experimental verification of the structure and dynamics of de novo designed proteins. | Incorporation at strategic positions to report on the local environment and dynamics, confirming the accuracy of the design. | Accelerates the development of novel proteins with tailored functions by providing crucial experimental feedback. |
Q & A
Q. What are the primary synthetic strategies for L-ALANINE-N-FMOC (3-13C), and how does purification ensure isotopic integrity?
L-ALANINE-N-FMOC (3-13C) is synthesized via enzymatic or chemical methods using 13C-labeled precursors. Enzymatic transamination (e.g., glutamate-pyruvate transaminase) ensures stereochemical fidelity, while chemical synthesis (e.g., Fmoc-protection of labeled alanine) offers scalability. Purification involves reversed-phase HPLC or flash chromatography to remove unreacted precursors and byproducts, with isotopic purity verified via mass spectrometry (MS) .
Q. Which analytical techniques are critical for characterizing L-ALANINE-N-FMOC (3-13C)?
Key methods include:
Q. How should L-ALANINE-N-FMOC (3-13C) be stored to maintain stability?
Store at -20°C in anhydrous, inert conditions (e.g., argon atmosphere) to prevent Fmoc-group hydrolysis. Avoid exposure to moisture, strong acids/bases, and prolonged room-temperature handling .
Advanced Research Questions
Q. How can L-ALANINE-N-FMOC (3-13C) be used in metabolic flux analysis (MFA) to study cellular pathways?
The compound serves as a tracer in MFA to quantify glucose-alanine cycle dynamics. After deprotection, 13C-alanine enters transamination reactions, generating 13C-pyruvate. Isotopic labeling in downstream metabolites (e.g., citrate, lactate) is tracked via LC-MS or 13C-NMR to model flux rates .
Q. What experimental controls are essential to mitigate isotopic dilution in tracer studies?
Q. How does enzymatic vs. chemical synthesis impact isotopic labeling positionality in downstream applications?
Enzymatic synthesis (e.g., transaminases) ensures site-specific 13C incorporation at C3, critical for metabolic studies. Chemical methods may introduce isotopic scrambling, requiring rigorous NMR validation. For example, misincorporation at C2 alters TCA cycle interpretation .
Q. What strategies resolve contradictions in 13C-NMR data caused by isotopic interference?
Q. How is L-ALANINE-N-FMOC (3-13C) applied in solid-phase peptide synthesis (SPPS) for protein dynamics studies?
The Fmoc group protects the amino terminus during SPPS. After incorporation into peptides, 13C labeling enables:
Q. What are the challenges in synthesizing enantiomerically pure L-ALANINE-N-FMOC (3-13C), and how are they addressed?
Racemization during Fmoc protection is minimized by:
- Low-temperature reactions (<0°C) in dimethylformamide (DMF).
- Chiral HPLC : Separates D/L isomers post-synthesis (e.g., using a Crownpak CR-I column) .
Q. How does isotopic enrichment affect toxicity or metabolic profiling in cell-based assays?
High 13C enrichment (>99%) does not alter toxicity but may shift metabolic equilibria. Normalize data to unlabeled controls and use isotopically matched media to avoid confounding effects .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
